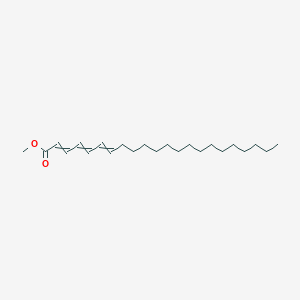

Docosatrienoic acid methyl ester

Description

Contextualization within Polyunsaturated Fatty Acid Metabolism

Docosatrienoic acid is a polyunsaturated omega-3 fatty acid characterized by a 22-carbon chain. ontosight.ai Its metabolism is intricately linked to the broader pathways of polyunsaturated fatty acids (PUFAs). Very long-chain polyunsaturated fatty acids are recognized as crucial components of cell membranes and as precursors to bioactive molecules that regulate vital physiological processes in animals and humans. nih.gov An imbalance in these fatty acids can be associated with various health issues, including immunological and neurological conditions, as well as cardiovascular diseases. nih.gov

The biosynthesis of DTA occurs through the elongation and desaturation pathways of omega-3 and omega-6 fatty acids. nih.gov In the primary omega-3 pathway, alpha-linolenic acid (ALA, 18:3n-3) is elongated to form eicosatrienoic acid (ETA, 20:3n-3). nih.gov A subsequent elongation step, facilitated by a single ELO-type elongase, converts ETA into DTA (22:3n-3). nih.gov An alternative route exists within the omega-6 pathway where linoleic acid (LA, 18:2n-6) is elongated to eicosadienoic acid (EDA, 20:2n-6) and then to docosadienoic acid (DDA, 22:2n-6). nih.gov Desaturases can then convert these omega-6 fatty acids into their omega-3 counterparts, which can subsequently be elongated to DTA. nih.gov

Docosatrienoic acid methyl ester, being more lipid-soluble than its free acid form, is often preferred for use in certain scientific formulations. caymanchem.com

Historical Perspective of this compound Investigation

Historically, research into omega-3 fatty acids has predominantly focused on eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), largely due to their abundance in marine sources and their well-documented health benefits. nih.govnih.gov Consequently, other VLCPUFAs like docosatrienoic acid were often overlooked. nih.gov While the fundamental pathways of fatty acid biosynthesis have been understood for some time, with early studies on fatty acid interconversions dating back decades, the specific investigation into DTA and its methyl ester is a more recent development. nih.govnih.gov

A significant portion of the research identifying the distinct biological activities and potential therapeutic benefits of DTA, such as its anti-inflammatory and antitumor properties, has emerged in the 21st century. For instance, a 2021 study by Chen et al. was pivotal in highlighting that DTA possessed bioactivities comparable to the well-established DHA. nih.govnih.gov The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in identifying and quantifying this compound in various biological samples, including plant and marine organisms, further enabling its study. semanticscholar.orgcore.ac.uk

Rationale for Comprehensive Research on this compound

The primary impetus for the comprehensive investigation of this compound stems from the potential health benefits of its parent compound, DTA. Research has indicated that DTA exhibits potent anti-inflammatory and antitumor properties, in some cases comparable or even superior to DHA. nih.govresearchgate.net Studies have shown DTA to have strong antioxidant and pro-apoptotic effects in human breast cancer cells. nih.gov Furthermore, it has demonstrated significant anti-inflammatory effects in human macrophages. nih.gov These findings suggest a potential role for DTA in the prevention and management of inflammatory conditions and certain cancers, warranting further in-depth studies. nih.govresearchgate.net

Another key driver for research is the exploration of sustainable sources for this valuable fatty acid. As natural sources of DTA are not abundant, significant research has been directed towards metabolic engineering to produce it in oilseed crops. nih.gov Successful engineering of Brassica carinata to produce high levels of DTA has demonstrated the feasibility of creating a sustainable, plant-based source of this beneficial fatty acid, opening up possibilities for its use in nutraceuticals and cosmetics. nih.gov The study of this compound is crucial for the extraction, purification, and analysis of DTA from these novel sources.

Scope and Organization of Research on this compound

The research landscape for this compound can be broadly organized into three interconnected areas:

Biosynthesis and Production: This area focuses on elucidating the metabolic pathways involved in the synthesis of DTA in various organisms. A significant component of this research is in the field of biotechnology and metabolic engineering, with the goal of developing genetically modified plants and microorganisms capable of producing high yields of DTA. nih.gov

Analytical Chemistry and Characterization: This research is centered on the development and refinement of methods for the detection, identification, and quantification of this compound. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the predominant technique used for this purpose. semanticscholar.orgresearchgate.netcustoms.go.jp These analytical methods are essential for quality control in production processes and for studying the distribution of DTA in biological systems.

Biological Activity and Potential Applications: This is a rapidly growing area of research focused on understanding the physiological effects of DTA. In vitro studies using cell cultures are common for investigating its anti-inflammatory, antioxidant, and antitumor activities. nih.gov This research aims to uncover the mechanisms of action of DTA and to provide a scientific basis for its potential applications in human health and nutrition. nih.govresearchgate.net

Chemical Compound Information

| Compound Name | Synonyms | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | cis-13,16,19-Docosatrienoic Acid methyl ester; SFE 23:3 | C23H40O2 | 348.6 | 108698-01-7 |

| 8,11,14-Docosatrienoic acid, methyl ester | - | C23H40O2 | 348.56 | 56847-02-0 |

| Docosatrienoic acid | DTA; (13Z,16Z,19Z)-docosa-13,16,19-trienoic acid | C22H34O2 | - | 28845-86-5 |

| Alpha-linolenic acid | ALA; (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | C18H30O2 | 278.43 | 463-40-1 |

| Linoleic acid | LA; (9Z,12Z)-octadeca-9,12-dienoic acid | C18H32O2 | 280.45 | 60-33-3 |

| Eicosapentaenoic acid | EPA; (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid | C20H30O2 | 302.45 | 10417-94-4 |

| Docosahexaenoic acid | DHA; (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid | C22H32O2 | 328.49 | 6217-54-5 |

| Eicosatrienoic acid | ETA | C20H32O2 | 304.5 | 17046-56-9 |

| Eicosadienoic acid | EDA | C20H34O2 | 306.5 | 2091-26-1 |

| Docosadienoic acid | DDA | C22H38O2 | 334.5 | 7363-42-0 |

Research Findings on this compound and Related Compounds

| Compound | Research Area | Key Finding | Reference |

|---|---|---|---|

| Docosatrienoic acid (DTA) | Biosynthesis | Synthesized from alpha-linolenic acid (ALA) via elongation. | nih.gov |

| Docosatrienoic acid (DTA) | Biological Activity | Exhibits anti-inflammatory and antitumor properties comparable to DHA. | nih.govnih.gov |

| Docosatrienoic acid (DTA) | Biological Activity | Shows strong antioxidant and pro-apoptotic effects in human breast cancer cells. | nih.gov |

| This compound | Analytical Chemistry | Identified and quantified in plant extracts using GC-MS. | semanticscholar.org |

| Docosatrienoic acid (DTA) | Biotechnology | Successfully produced in genetically engineered Brassica carinata. | nih.gov |

| This compound | Physicochemical Properties | More lipid-soluble than its free acid form. | caymanchem.com |

Properties

Molecular Formula |

C23H40O2 |

|---|---|

Molecular Weight |

348.6 g/mol |

IUPAC Name |

methyl docosa-2,4,6-trienoate |

InChI |

InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h17-22H,3-16H2,1-2H3 |

InChI Key |

XRLCEUMZRRZTJT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC=CC=CC=CC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biological Distribution of Docosatrienoic Acid Methyl Ester

Identification in Marine Organisms

Marine ecosystems are a rich source of diverse fatty acids, including long-chain polyunsaturated fatty acids like DTA. ifremer.frnih.gov The analysis of marine lipids frequently involves the conversion of these acids to their methyl esters to characterize the fatty acid profile of an organism. mun.canih.gov

Algal Sources and Primary Producers of Docosatrienoic Acid Methyl Ester

Microalgae are the primary producers in most marine food webs and are the original source of many polyunsaturated fatty acids. ifremer.fr While major PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are well-documented, a vast array of other fatty acids are also synthesized by these organisms. ifremer.fr The fatty acid composition of algae is a key chemotaxonomic tool used to differentiate various species. ifremer.fr Studies on the fatty acid methyl esters (FAMEs) from red algae of the Gracilaria genus, for instance, have identified a wide range of compounds, although the most abundant is typically the methyl ester of palmitic acid. core.ac.uk The specific detection of this compound in algal sources points to the de novo synthesis of its parent fatty acid at the base of the marine food chain.

Accumulation and Lipid Profiling in Aquatic Fauna

Docosatrienoic acid, detected as its methyl ester, is a component of the lipid profiles of various marine animals. Aquatic fauna accumulate fatty acids through their diet, which reflects in their tissue composition. nih.gov For example, lipid analysis of marine invertebrates like sponges has revealed a variety of fatty acid methyl esters, including unique and modified structures. nih.gov In fish, fatty acid signatures are used as a tool to understand trophic connections and dietary history. nih.gov The analysis of tissues from tuna and sharks has identified numerous fatty acids as their methyl ester derivatives, providing insight into their metabolic state and feeding patterns. nih.gov

Role of Diet in this compound Bioconcentration

The fatty acid composition of a marine animal is directly influenced by its diet. Heterotrophic organisms cannot synthesize certain essential fatty acids de novo and must obtain them from the primary producers they consume, either directly or indirectly. ifremer.fr Therefore, the presence of this compound in the lipid profile of an aquatic animal indicates the bioconcentration of the parent fatty acid up the food web. The distinct fatty acid profiles, including the presence of specific FAMEs like this compound, can be used to trace the flow of dietary material from primary producers like algae to higher trophic levels, such as fish and marine mammals. nih.gov

Presence in Terrestrial Biological Systems

While more prominent in marine environments, docosatrienoic acid and its derivatives are also found in terrestrial systems.

Detection in Select Plant Lipid Extracts

Certain terrestrial plants have been found to contain docosatrienoic acid, which is identified as its methyl ester during analysis. A GC-MS analysis of oil from Sudanese Arachis hypogaea L. (peanut) identified 8,11,14-Docosatrienoic acid, methyl ester as a minor component, constituting 0.33% of the total identified compounds. wjpls.org Similarly, efforts in metabolic engineering have successfully produced significant quantities of docosatrienoic acid (specifically 22:3n-3) in the oilseed crop Brassica carinata. nih.gov In these engineered plants, DTA reached levels of up to 20% of the total fatty acids in seeds, demonstrating the potential for terrestrial plant sources to be significant producers of this fatty acid. nih.gov

Microbial Production and Secretion of this compound

Microorganisms, including bacteria and cyanobacteria, are known producers of a wide array of bioactive compounds, including fatty acids. Some studies have identified the production of fatty acid methyl esters by bacteria. For instance, research on a coral-associated bacterium, Pseudomonas aeruginosa, showed it produces aromatic FAMEs. nih.gov While this specific study did not identify this compound, it highlights the capability of bacteria to naturally produce FAMEs. nih.gov Furthermore, methanolic extracts from cyanobacteria like Oscillatoria sancta have been shown to contain a variety of fatty acids and their methyl esters, which contribute to their biological activities. ekb.eg

Compound and Source Data

| Compound Name | Isomer | Source Organism | Environment | Percentage/Note | Reference |

| 8,11,14-Docosatrienoic acid, methyl ester | 8,11,14 | Arachis hypogaea L. (Peanut) | Terrestrial | 0.33% of oil components | wjpls.org |

| Docosatrienoic acid (as methyl ester) | 13,16,19 (n-3) | Brassica carinata (Engineered) | Terrestrial | ~20% of total fatty acids in T3 seeds | nih.gov |

Occurrence in Animal Tissues and Biofluids (Excluding Human Clinical Samples)

Detailed research into the endogenous presence of this compound within specific animal tissues and circulatory systems has yielded limited direct findings. While some fatty acid methyl esters have been identified as naturally occurring signaling molecules, such as methyl palmitate in the rat pancreas, the specific investigation into this compound has not produced similar concrete evidence.

Tissue-Specific Distribution of this compound in Model Organisms

The search for naturally occurring this compound in the tissues of common model organisms like rats, mice, or fish has not yielded quantitative data. Studies involving the analysis of fatty acid profiles in these animals almost invariably employ a process called transesterification. This chemical reaction converts the fatty acids present in the tissue into their methyl ester forms to facilitate analysis. Consequently, the detection of this compound in these analyses confirms the presence of the parent docosatrienoic acid in the tissue, but not the natural existence of the methyl ester itself.

While studies have confirmed the enzymatic capability of some animal tissues to produce FAMEs, specific data quantifying endogenous levels of this compound in tissues such as the liver, brain, muscle, or adipose tissue of model organisms are currently absent from published scientific literature.

Table 1: Documented Endogenous Occurrence of this compound in Tissues of Model Organisms

No data is currently available in the scientific literature to populate this table.

Levels of this compound in Non-Human Circulatory Systems

The investigation into the presence of this compound in non-human circulatory systems, such as blood plasma, serum, or the hemolymph of invertebrates, mirrors the challenges found in tissue analysis. While studies have documented the presence of various fatty acid methyl esters in the hemolymph of insects, none have specifically identified this compound.

Similarly, analyses of blood from vertebrate models typically measure the total fatty acid profile after conversion to FAMEs. For instance, studies on rats have demonstrated that while the enzymatic machinery to create FAMEs exists in the blood, the baseline endogenous levels of specific FAMEs, including this compound, have not been reported.

Table 2: Reported Levels of Endogenous this compound in Non-Human Circulatory Systems

No data is currently available in the scientific literature to populate this table.

Comparative Analysis of this compound Distribution Across Phyla

A comparative analysis of the distribution of naturally occurring this compound across different animal phyla is severely hampered by the lack of foundational data. While marine organisms, particularly those from the phylum Porifera (sponges), are known for their vast and often unique diversity of fatty acids, direct evidence for endogenous this compound is still missing.

Sponges have been shown to contain a wide array of unusual fatty acids, which are analyzed as their methyl esters. This suggests that if endogenous this compound exists in the animal kingdom, sponges could be a potential candidate group for its discovery. However, current research has not yet confirmed this hypothesis. Similarly, while FAMEs have been detected in insects (phylum Arthropoda), specific identification of this compound has not been made. Without confirmed data points from various phyla, a meaningful comparative analysis is not possible.

Table 3: Comparative Distribution of Endogenous this compound Across Animal Phyla

No confirmed reports of endogenous this compound are available to conduct a comparative analysis across phyla.

Biosynthesis and Metabolic Pathways of Docosatrienoic Acid Methyl Ester

De Novo Synthesis and Elongation/Desaturation Pathways of Docosatrienoic Acid

The synthesis of docosatrienoic acid is not a de novo process in the strictest sense but rather an extension of the primary fatty acid synthesis pathways that produce palmitic acid (16:0) and stearic acid (18:0). researchgate.net From these saturated fatty acids, a coordinated series of enzymatic reactions involving elongases and desaturases leads to the formation of various polyunsaturated fatty acids (PUFAs), including DTA. nih.gov The biosynthesis of DTA can proceed through both the omega-3 and omega-6 pathways. nih.gov

In the omega-3 pathway, α-linolenic acid (ALA, 18:3n-3) is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to produce docosatrienoic acid (DTA, 22:3n-3). nih.gov Alternatively, the omega-6 pathway can contribute to DTA synthesis. Linoleic acid (LA, 18:2n-6) is first elongated to eicosadienoic acid (EDA, 20:2n-6) and then to docosadienoic acid (DDA, 22:2n-6). nih.gov LA can also be converted to ALA by a desaturase, and EDA can be desaturated to ETA, both of which can then be shunted into the DTA synthesis pathway. nih.gov

Key Enzymes in Docosatrienoic Acid Biogenesis (e.g., Elongases, Desaturases)

The biosynthesis of DTA is critically dependent on the activity of two main classes of enzymes: fatty acid elongases and fatty acid desaturases. nih.govnih.gov These enzymes work in a coordinated fashion to introduce double bonds and extend the carbon chain of fatty acid precursors. nih.gov

Elongases: These enzymes are responsible for increasing the length of the fatty acid carbon chain, typically by adding two carbon units. youtube.com The elongation process occurs in the endoplasmic reticulum and involves a four-step cycle. researchgate.net Several elongase enzymes (ELOVLs) have been identified, each with specific substrate preferences. For instance, a study on the metabolic engineering of Brassica carinata identified an ELO-type elongase, EhELO1, from Echium hyemalis as being capable of elongating both ETA to DTA and EDA to DDA. nih.gov

Desaturases: These enzymes introduce double bonds at specific positions in the fatty acid chain, converting saturated fatty acids into unsaturated ones and increasing the degree of unsaturation in PUFAs. nih.gov They are located in the endoplasmic reticulum membrane in eukaryotes. nih.gov Different desaturases exhibit distinct positional specificities. For example, a Δ12-desaturase is responsible for converting oleic acid to linoleic acid, a crucial step in the PUFA synthesis pathway. frontiersin.org In the context of DTA synthesis, specific ω3 desaturases, such as CpDesX and PiO3, play a role in converting ω6 fatty acids to their ω3 counterparts, thereby funneling intermediates into the DTA pathway. nih.gov

A summary of key enzymes and their roles in DTA biogenesis is presented in the table below.

| Enzyme Class | Specific Enzyme Example | Function | Organism/System Studied |

| Elongase | EhELO1 | Elongates ETA to DTA and EDA to DDA | Brassica carinata (genetically engineered) |

| Desaturase | CpDesX | Desaturates LA to ALA | Brassica carinata (genetically engineered) |

| Desaturase | PiO3 | Converts ω6-VLCPUFAs to ω3-VLCPUFAs | Brassica carinata (genetically engineered) |

Precursor Fatty Acids and Metabolic Fluxes Towards Docosatrienoic Acid Formation

The primary precursors for DTA synthesis are the essential fatty acids, linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3). nih.gov The metabolic flux through either the omega-6 or omega-3 pathway towards DTA is influenced by the availability of these precursors and the relative activities of the elongase and desaturase enzymes. nih.govnih.gov

In engineered Brassica carinata, the expression of different combinations of elongase and desaturase genes significantly altered the fatty acid profile. For instance, the co-expression of the elongase EhELO1 and the desaturase CpDesX led to a higher level of DTA compared to the expression of EhELO1 alone. nih.gov This was attributed to the increased availability of ALA, the direct precursor for the omega-3 pathway leading to DTA, due to the desaturation of LA by CpDesX. nih.gov Further introduction of another ω3 desaturase, PiO3, which converts EDA to ETA, resulted in an even greater accumulation of DTA, highlighting the importance of precursor supply in dictating the final product yield. nih.gov

The table below illustrates the impact of different enzyme combinations on the fatty acid profile in genetically engineered Brassica carinata.

| Transgenic Line | Key Enzymes Expressed | Precursor Flux Enhancement | Resulting Change in DTA Levels |

| Bc-1 | EhELO1 | Baseline elongation | DTA produced |

| Bc-2 | EhELO1, CpDesX | Increased ALA from LA | Higher DTA than DDA |

| Bc-4 | EhELO1, CpDesX, PiO3 | Increased ETA from EDA | Further increase in DTA |

Regulation of Docosatrienoic Acid Synthesis in Cellular Systems (Non-Human)

The synthesis of DTA and other VLCPUFAs is a tightly regulated process influenced by various factors at the cellular level. In a mouse model of mitochondrial complex I deficiency, tissue-specific regulation of fatty acid metabolism was observed. nih.gov While the liver favored fatty acid oxidation, the heart showed an upregulation of fatty acid synthesis. nih.gov This suggests that the metabolic state of the cell and the specific energy requirements of a tissue can dictate the direction of fatty acid metabolism, including the synthesis of long-chain fatty acids.

Furthermore, the regulation of the enzymes involved is crucial. The expression and activity of elongases and desaturases can be modulated by various signaling pathways and transcriptional regulators. nih.gov While specific regulatory mechanisms for DTA synthesis are not extensively detailed in the provided search results, the general principles of fatty acid metabolism regulation likely apply.

Mechanisms of Methyl Esterification for Docosatrienoic Acid Methyl Ester Formation

This compound is formed through the process of methyl esterification, where a methyl group is added to the carboxyl group of docosatrienoic acid. This conversion is significant as the methyl ester form is more lipid-soluble than the free acid. caymanchem.com The esterification can be achieved through various chemical methods in a laboratory setting, often involving acid or base catalysis. organic-chemistry.orgnih.gov

Subcellular Localization of this compound Synthesis Machinery

The synthesis of the precursor, docosatrienoic acid, primarily occurs in the endoplasmic reticulum, where the elongase and desaturase enzymes are located. researchgate.netnih.gov The subsequent methyl esterification would likely also occur in a cellular compartment where both the fatty acid substrate and the necessary enzymes are present.

Physiological Roles of Methyl Esterification in Lipid Homeostasis (In Vitro and Animal Models)

The esterification of fatty acids to form fatty acid methyl esters (FAMEs) is not a prominent biological pathway, but evidence from in vitro and animal studies suggests that these molecules can be formed endogenously and may participate in lipid homeostasis. The formation of FAMEs can occur in the body, particularly after exposure to methanol (B129727), and these compounds have been detected in the tissues of rats, including the pancreas, liver, and brown fat, even without methanol exposure, indicating some level of endogenous formation. nih.gov The presence of FAMEs in human plasma has been found to correlate with liver disease, although the specific metabolic pathways leading to their production in this context are not yet fully understood. nih.gov

In vitro studies have begun to uncover potential functional roles for FAMEs. For instance, certain fatty acid esters, such as methyl palmitate, have been identified as naturally occurring activators of peroxisome proliferator-activated receptors (PPARs). nih.gov PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid and carbohydrate metabolism. The activation of these receptors by a FAME suggests that methyl esterification could be a mechanism for controlling the concentration of free fatty acids and influencing metabolic pathways. nih.gov

Animal models have demonstrated that externally applied FAMEs can be absorbed and metabolized. When methyl oleate (B1233923) or methyl palmitoleate (B1233929) were applied topically to the skin of neonatal mice, they were found to penetrate into the living cells of the epidermis and become incorporated into endogenous lipids. nih.gov Specifically, the applied methyl esters led to significant changes in the fatty acid composition of acylglucosylceramide and phosphatidylethanolamine. nih.gov This indicates that once the methyl ester is hydrolyzed, the resulting fatty acid is available for metabolic processes, including incorporation into complex structural and signaling lipids. This metabolic integration highlights a potential role for methyl esterification in modifying the lipid composition of cellular membranes and, consequently, their function.

Catabolism and Degradation Pathways of this compound

The catabolism of this compound first requires the cleavage of the ester bond to release the free fatty acid, docosatrienoic acid, and methanol. This hydrolysis step is essential for the subsequent degradation of the fatty acid chain for energy production. The primary catabolic pathway for fatty acids is beta-oxidation. wikipedia.orglibretexts.org

Beta-Oxidation of this compound and its Energetic Implications

Once hydrolyzed from its methyl ester form, docosatrienoic acid (22:3) undergoes beta-oxidation. As a very-long-chain fatty acid (VLCFA), defined as having 22 or more carbons, its initial breakdown occurs in the peroxisomes. wikipedia.orgontosight.ai In peroxisomes, a series of enzymatic reactions shortens the long carbon chain. reactome.org This initial oxidation continues until the fatty acid is reduced to a medium-chain length, such as octanoyl-CoA, at which point it is transported to the mitochondria for the remainder of the oxidation process. wikipedia.orgreactome.org

In the mitochondria, the shortened fatty acyl-CoA enters the conventional beta-oxidation spiral. libretexts.org Each cycle of beta-oxidation involves four enzymatic steps that cleave a two-carbon unit in the form of acetyl-CoA from the fatty acid chain. wikipedia.orgnih.gov This process also generates the reducing equivalents FADH₂ (flavin adenine (B156593) dinucleotide) and NADH (nicotinamide adenine dinucleotide). nih.gov

For docosatrienoic acid (C22:3), the presence of three double bonds requires additional isomerase and reductase enzymes to reconfigure the bonds into the correct position and conformation for the beta-oxidation enzymes to act. The complete oxidation of one molecule of docosatrienoic acid yields a significant amount of ATP, reflecting the high energy density of long-chain fatty acids. The theoretical energetic yield can be calculated based on the products of beta-oxidation and the subsequent oxidation of acetyl-CoA in the citric acid cycle.

Table 1: Theoretical ATP Yield from the Complete Oxidation of Docosatrienoic Acid (C22:3)

| Metabolic Process | Products | ATP Yield per Product | Total ATP |

| Activation | - | - | -2 |

| Beta-Oxidation | |||

| 10 Cycles of β-oxidation | 11 Acetyl-CoA | - | - |

| 10 NADH | 2.5 | 25 | |

| 10 FADH₂ | 1.5 | 15 | |

| Adjustments for double bonds | Requires isomerase/reductase | - | -3.5* |

| Citric Acid Cycle | |||

| 11 Acetyl-CoA enter the cycle | 33 NADH | 2.5 | 82.5 |

| 11 FADH₂ | 1.5 | 16.5 | |

| 11 GTP (ATP equivalent) | 1 | 11 | |

| Total Gross ATP | 146.5 | ||

| Net ATP Yield | 144.5 |

Note: The processing of each double bond in an unsaturated fatty acid bypasses one FAD-dependent dehydrogenation step (reducing FADH₂ yield by 1) and may require ATP-dependent enzymes for bond rearrangement. The value is an estimate and can vary based on the specific enzymes used. The calculation assumes 2.5 ATP per NADH and 1.5 ATP per FADH₂.

Alternative Metabolic Fates of this compound

Beyond complete oxidation for energy, the docosatrienoic acid released from its methyl ester can follow several other metabolic routes. A primary alternative fate is its incorporation into more complex lipid structures. nih.govresearchgate.net Studies with other fatty acids have shown that they are readily esterified into cellular triacylglycerols (for energy storage) and phospholipids (B1166683) (as structural components of cell membranes). researchgate.net The incorporation of docosatrienoic acid into phospholipids could influence membrane fluidity, permeability, and the function of membrane-bound proteins.

Furthermore, docosatrienoic acid, as an omega-3 polyunsaturated fatty acid, can serve as a precursor for the synthesis of bioactive lipid mediators. researchgate.netontosight.ai These signaling molecules are involved in regulating inflammation and other physiological processes. Research has noted that docosatrienoic acid possesses anti-inflammatory and anti-tumor properties, suggesting that its metabolic derivatives may play roles in cellular signaling and modulation of disease pathways. researchgate.netnih.gov

Role of Specific Esterases in this compound Hydrolysis (In Vitro)

The initial and obligatory step for the metabolism of this compound is its hydrolysis into free docosatrienoic acid and methanol. This reaction is catalyzed by a class of enzymes known as esterases or hydrolases. ncert.nic.in While research specifically targeting the hydrolysis of this compound is limited, in vitro studies on other long-chain fatty acid methyl esters provide insight into the types of enzymes involved.

Research has identified long-chain fatty acid methyl ester hydrolase activity in various mammalian tissues, including the liver and heart, and within different subcellular compartments like microsomes and mitochondria. nih.gov Another study in E. coli identified the enzyme BioH as being responsible for the hydrolysis of medium-chain length FAME derivatives. oup.com These findings suggest that cells possess a range of esterases with varying specificities that could potentially hydrolyze this compound, thereby releasing the fatty acid for further metabolism.

Table 2: Examples of In Vitro Studies on Fatty Acid Methyl Ester Hydrolase Activity

| Enzyme/Activity Source | Substrate(s) Studied | Key Findings | Reference |

| Mammalian Tissues (Rat Liver, Myocardium; Ehrlich Tumor Cells) | Methyl esters of palmitic, stearic, and oleic acids | Hydrolase activity was present in various cell fractions, including microsomes, mitochondria, and cell nuclei. | nih.gov |

| Escherichia coli | 12-hydroxydodecanoic acid methyl ester, dodecanedioic acid monomethyl ester | The hydrolase BioH was identified as the key enzyme responsible for the hydrolysis of medium-chain FAME derivatives. | oup.com |

| Candida rugosa Lipase (B570770) | Acid oil (containing acylglycerols and free fatty acids) | Used in a two-step process to first hydrolyze acylglycerols and then esterify free fatty acids to FAMEs, demonstrating the reversibility of the reaction. | researchgate.net |

Biological Activities and Mechanistic Studies of Docosatrienoic Acid Methyl Ester Preclinical Investigations

Modulation of Cellular Signaling Pathways by Docosatrienoic Acid Methyl Ester

Preclinical investigations have highlighted the ability of docosatrienoic acid and its methyl ester to influence critical signaling cascades involved in inflammation and cellular regulation. These studies provide a foundational understanding of its mechanism of action at the molecular level.

Impact on Inflammatory Mediator Production (e.g., Cytokine Expression, Chemokine Release in Cell Lines and Animal Models)

Docosatrienoic acid (DTA), the free acid form of the methyl ester, has demonstrated significant anti-inflammatory properties in cellular models. nih.gov A key study investigating its effects on human THP-1 monocyte-derived macrophages found that DTA potently suppresses the expression of several pro-inflammatory mediators. nih.gov This includes a marked reduction in key cytokines and a chemokine that are central to the inflammatory response. nih.gov

Specifically, treatment with DTA led to a decrease in the protein expression levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α). nih.gov Furthermore, the production of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine responsible for recruiting monocytes to sites of inflammation, was also significantly lowered. nih.gov These findings suggest that docosatrienoic acid can directly temper the inflammatory environment by inhibiting the production of these crucial signaling molecules. nih.gov Network pharmacology analyses of complex herbal formulations containing 8,11,14-docosatrienoic acid methyl ester also predict its involvement in inflammatory response and related signaling pathways, such as the TNF signaling pathway. cjnmcpu.comnih.gov

Table 1: Effect of Docosatrienoic Acid (DTA) on Pro-inflammatory Mediator Expression in Human Macrophages

| Inflammatory Mediator | Effect of DTA Treatment | Cell Model | Source |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Lowered protein expression | Human THP-1 Macrophages | nih.gov |

| Interleukin-6 (IL-6) | Lowered protein expression | Human THP-1 Macrophages | nih.gov |

| Interferon-γ (IFN-γ) | Lowered protein expression | Human THP-1 Macrophages | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Lowered protein expression | Human THP-1 Macrophages | nih.gov |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Lowered protein expression | Human THP-1 Macrophages | nih.gov |

Regulation of Eicosanoid Biosynthesis and Related Lipid Mediators in Vitro

The compound directly modulates pathways involved in the synthesis of eicosanoids, which are potent lipid signaling molecules that regulate inflammation. Specifically, cis-13,16,19-Docosatrienoic acid methyl ester has been shown to inhibit the binding of [3H]-Leukotriene B4 ([3H]-LTB4) to its receptors on porcine neutrophils. medchemexpress.commedchemexpress.com LTB4 is a powerful eicosanoid known for its pro-inflammatory and chemoattractant capabilities. The inhibition of its binding suggests a mechanism by which the compound can interfere with a critical step in the inflammatory cascade initiated by this lipid mediator. medchemexpress.commedchemexpress.com

Table 2: Inhibition of Leukotriene B4 (LTB4) Binding by this compound

| Compound | Activity | Concentration | System | Source |

|---|---|---|---|---|

| cis-13,16,19-Docosatrienoic acid methyl ester | Inhibits binding of [3H]-LTB4 | 5 µM | Porcine Neutrophils | medchemexpress.commedchemexpress.com |

Influence on Nuclear Receptors (e.g., PPARs) and Transcription Factor Activation in Cellular Systems

While direct studies on this compound's interaction with nuclear receptors are limited, research on structurally similar omega-3 fatty acids provides significant context. Peroxisome proliferator-activated receptors (PPARs) are transcription factors that play vital roles in lipid metabolism and inflammation and are known to be regulated by fatty acids. nih.gov For instance, the related omega-3 fatty acid Docosahexaenoic acid (DHA) has been shown to exert effects through PPAR-γ. nih.gov Studies indicate DHA can act as a PPAR-γ agonist, promoting oligodendrocyte differentiation and counteracting inflammation-induced maturational arrest. nih.gov Conversely, in certain contexts like colon tumor cells, DHA has been found to act as a PPAR antagonist, suppressing gene expression. nih.gov These findings suggest that the influence of fatty acids on PPARs can be cell-type specific. nih.gov Given that docosatrienoic acid is also a long-chain omega-3 fatty acid, it is plausible that it shares the ability to modulate PPAR activity, although further direct investigation is required to confirm this. nih.gov

Effects of this compound on Cellular Proliferation and Apoptosis (In Vitro Cancer Models)

In the context of oncology, docosatrienoic acid has shown promise in preclinical models by inhibiting the growth of cancer cells and promoting programmed cell death.

Inhibition of Cancer Cell Growth and Viability in Culture

Research has demonstrated the antitumor potential of Docosatrienoic acid (DTA) against human cancer cell lines. nih.gov When compared with the well-studied omega-3 fatty acid DHA, DTA exhibited comparable or even superior antitumor effects against human breast cancer cell lines SK-BR-3 and MDA-MB-231. nih.gov This suggests a potent ability to inhibit the growth and viability of these cancer cells. nih.gov In contrast, one study noted that DTA showed no significant cytotoxicity in B16F10 mouse melanoma cells at concentrations up to 15 µM, indicating a potential for selective activity depending on the cancer type. mdpi.com Additionally, various extracts from plants like Brassica species, which have been identified to contain this compound, are known to possess antiproliferative and anticancer properties. mdpi.com

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis) by this compound

A critical aspect of anticancer activity is the ability to induce programmed cell death in malignant cells. Docosatrienoic acid (DTA) has been shown to be a potent inducer of apoptosis. nih.gov In a comparative study, DTA elicited significantly stronger pro-apoptotic effects in breast cancer cells than DHA, a fatty acid known for its ability to induce apoptosis. nih.govplos.org The mechanisms by which related omega-3 fatty acids like DHA induce apoptosis often involve the generation of reactive oxygen species (ROS) and the activation of key executioner proteins like caspases, particularly caspase 8. plos.org Network pharmacology analyses of extracts containing 8,11,14-docosatrienoic acid methyl ester also predict involvement in the regulation of apoptosis and the activation of cysteine-type endopeptidases (caspases). nih.gov While the precise apoptotic pathways triggered by this compound require more detailed elucidation, the existing evidence strongly points to its capacity to activate these essential cell death programs in cancer cells. nih.gov

Cell Cycle Arrest Mechanisms Mediated by this compound

Preclinical investigations into the specific mechanisms of cell cycle arrest mediated by this compound are not extensively available in the current scientific literature. While its parent compound, docosatrienoic acid (DTA), has been noted for its potential antitumor properties, detailed studies elucidating the direct effects of the methyl ester form on cell cycle progression, including its influence on cyclins, cyclin-dependent kinases (CDKs), and checkpoint controls, have not been identified in the reviewed preclinical data.

Neurobiological and Retinal Implications of this compound (Animal Models and Cell Lines)

Integration into Neuronal Membrane Lipids and its Functional Consequences

Specific studies detailing the integration of this compound into neuronal membrane lipids and the direct functional consequences thereof are limited. Generally, the esterified forms of fatty acids, like this compound, are more lipid-soluble than their free acid counterparts, which may suggest a different profile of incorporation into cellular membranes. However, dedicated research on how this compound specifically influences neuronal membrane properties such as fluidity, permeability, and the function of embedded proteins is not prominently featured in available preclinical studies.

Influence on Neurogenesis, Synaptic Plasticity, and Neuronal Survival

There is a lack of specific preclinical data on the direct influence of this compound on neurogenesis, synaptic plasticity, and neuronal survival. While omega-3 fatty acids, as a class, are known to be crucial for brain development and function, the specific role of this compound in these complex processes has not been a focus of the available research. Studies on its impact on the expression of neurotrophic factors, dendritic branching, or the formation and function of synapses are not detailed in the current body of scientific literature.

Role of this compound in Retinal Photoreceptor Structure and Function

Immunomodulatory Properties of this compound (In Vitro and Animal Studies)

Effects on Immune Cell Activation, Differentiation, and Phagocytosis

This compound is recognized as the ester form of docosatrienoic acid, a rare omega-3 fatty acid. nih.gov Its increased lipid solubility may make it preferable in certain experimental formulations compared to the free acid. nih.gov

Preclinical evidence points to a specific immunomodulatory role for this compound. In studies involving porcine neutrophils, it has been shown to inhibit the binding of leukotriene B4 (LTB4), a potent lipid mediator of inflammation. nih.govresearchgate.netresearchgate.net This inhibitory action suggests a potential anti-inflammatory effect by interfering with LTB4-mediated signaling, which is crucial for neutrophil activation and recruitment to sites of inflammation.

While its parent compound, docosatrienoic acid, has demonstrated anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in human macrophage cell lines, specific studies on the effects of the methyl ester form on the broader aspects of immune cell activation, differentiation, and phagocytosis are not extensively detailed in the available literature. nih.gov The general mechanism for omega-3 fatty acids involves their incorporation into immune cell membranes, which can alter membrane fluidity and modulate intracellular signaling pathways. nih.gov

Table 1: Preclinical Immunomodulatory Findings for this compound

| Model System | Finding | Implication | Reference(s) |

| Porcine Neutrophils | Inhibits [³H]-LTB₄ binding at a concentration of 5 µM. | Potential anti-inflammatory activity by antagonizing the LTB4 receptor. | nih.govresearchgate.netresearchgate.net |

Modulation of Adaptive and Innate Immune Responses in Model Organisms

The immune system, a complex network of cells and proteins, defends the body against infection. It is broadly divided into the innate and adaptive immune systems. The innate system provides a general, non-specific defense, while the adaptive system mounts a targeted response to specific pathogens, retaining a memory of them for future encounters. nih.govnih.gov

Preclinical evidence suggests that docosatrienoic acid and its ester may modulate components of the immune system. Specifically, docosatrienoic acid has been shown to inhibit the binding of leukotriene B4 (LTB4) to its receptors on pig neutrophils. caymanchem.com Neutrophils are a key component of the innate immune system, and LTB4 is a potent inflammatory mediator. By antagonizing the LTB4 receptor, docosatrienoic acid may exert anti-inflammatory effects. caymanchem.comnih.gov

While direct studies on the effect of this compound on adaptive immunity are scarce, research on other omega-3 polyunsaturated fatty acids (PUFAs) has demonstrated their ability to influence adaptive immune responses, including lymphocyte proliferation and cytokine production. nih.gov Given the structural similarities, it is plausible that this compound could have similar immunomodulatory properties, although this requires further investigation.

Antioxidant and Redox Homeostasis Regulation by this compound (Cellular and Animal Models)

Redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products through antioxidant defense systems. An imbalance can lead to oxidative stress, a condition implicated in numerous diseases.

Direct Scavenging of Reactive Oxygen and Nitrogen Species by this compound

There is limited direct evidence for the scavenging of reactive oxygen and nitrogen species by this compound. However, a study on its parent compound, docosatrienoic acid (DTA), showed mild antioxidant properties at higher concentrations. nih.gov Other related fatty acid methyl esters have also been reported to possess antioxidant activity. nih.gov For instance, essential oil containing 8, 11, 14-docosatrienoic acid exhibited significant free radical scavenging activity against DPPH and ABTS radicals. nih.gov This suggests a potential, though likely not primary, role in directly neutralizing these damaging molecules.

Upregulation of Endogenous Antioxidant Defense Systems by this compound

While direct studies on this compound are not available, research on the structurally similar omega-3 PUFA, docosahexaenoic acid (DHA), provides a potential mechanistic framework. DHA has been shown to preserve cellular redox status by promoting the transcriptional regulation of cellular antioxidants through the activation of the Nrf2 pathway. It is plausible that docosatrienoic acid and its methyl ester could exert similar effects, thereby bolstering the cell's intrinsic antioxidant capabilities. However, this hypothesis requires experimental validation.

Membrane Bioreactivity and Lipid Raft Interactions of this compound

The cell membrane is a dynamic structure that is crucial for cellular function, and its composition can significantly influence cellular processes.

Incorporation and Distribution of this compound within Cellular Membranes

As a lipid-soluble molecule, this compound is expected to be incorporated into cellular membranes. caymanchem.com The parent compound, docosatrienoic acid, is a polyunsaturated omega-3 fatty acid with a long carbon chain and three cis double bonds, a configuration that contributes to the flexibility and fluidity of biological membranes. mdpi.com This structural characteristic suggests that it can play a role in maintaining cell membrane integrity. mdpi.com Like other fatty acids, once incorporated, it would likely be distributed among various phospholipid species within the membrane bilayer. The more lipophilic nature of the methyl ester may influence its uptake and distribution compared to the free acid form. caymanchem.comcaymanchem.com

Influence on Membrane Fluidity, Permeability, and Protein Function

The incorporation of polyunsaturated fatty acids into the cell membrane is known to alter its physical properties. The flexible structure of docosatrienoic acid suggests it could enhance membrane fluidity. mdpi.com Increased membrane fluidity can, in turn, affect a variety of cellular functions, including the activity of membrane-bound proteins and signaling pathways. nih.govresearchgate.net

Furthermore, this compound's interaction with lipid rafts is an area of interest. Lipid rafts are specialized microdomains within the cell membrane that are enriched in certain lipids and proteins and play a key role in cellular signaling. Other omega-3 PUFAs, such as DHA, have been shown to modify the organization of lipid rafts, thereby influencing immunological and metabolic responses. nih.govrsc.org Given its structural properties, this compound may also influence the formation and function of these critical signaling platforms.

Table of Research Findings on this compound and Related Compounds

| Compound | Biological Activity | Model System | Key Finding | Reference |

|---|---|---|---|---|

| Docosatrienoic acid | Inhibition of LTB4 binding | Pig neutrophils | Inhibits [3H]-LTB4 binding at a concentration of 5 µM. | caymanchem.com |

| Docosatrienoic acid (DTA) | Antioxidant activity | In vitro (B16F10 cells) | Exhibited mild antioxidant properties at higher concentrations. | nih.gov |

| Docosatrienoic acid (DTA) | Membrane property influence | Theoretical | Structural configuration may play a crucial role in maintaining cell membrane integrity and enhancing membrane fluidity. | mdpi.com |

| Docosahexaenoic acid (DHA) | Membrane incorporation and function | General review | Readily incorporates into membrane phospholipids (B1166683), altering membrane order, fluidity, and protein activity. | nih.gov |

| Docosahexaenoic acid (DHA) | Lipid raft modulation | Model membranes | Regulates the formation and size of lipid rafts. | nih.gov |

Investigation of Specific Receptor Binding and Signaling Cascades Mediated by this compound

Preclinical investigations into the specific molecular targets of this compound are in the early stages. The majority of the available research has been conducted on its parent compound, docosatrienoic acid (DTA). Due to the rapid hydrolysis of fatty acid methyl esters to their corresponding free fatty acids in biological systems, the findings related to DTA are considered highly relevant to the activity of its methyl ester. nih.govnih.govgoogle.comgoogle.comepo.org The primary mechanisms of action that have been explored for DTA involve its interaction with cell surface and nuclear receptors, which in turn modulate inflammatory signaling pathways.

The anti-inflammatory properties of docosatrienoic acid are believed to be mediated through its interaction with several key receptors. These include the leukotriene B4 receptor, G-protein coupled receptor 120 (GPR120), and peroxisome proliferator-activated receptor-gamma (PPARγ).

One of the direct molecular targets identified for docosatrienoic acid is the leukotriene B4 (LTB4) receptor. caymanchem.commedchemexpress.cn LTB4 is a potent lipid mediator of inflammation, and its effects are mediated through the high-affinity G-protein coupled receptor, BLT1. nih.gov Docosatrienoic acid has been shown to act as an antagonist at this receptor, thereby inhibiting the pro-inflammatory signaling cascade initiated by LTB4. This antagonism is a key component of the anti-inflammatory effects observed with this fatty acid.

Table 1: Inhibitory Activity of Docosatrienoic Acid on the Leukotriene B4 Receptor

| Compound | Receptor | Action | Concentration for Inhibition | Reference |

|---|

Furthermore, as a long-chain omega-3 fatty acid, docosatrienoic acid is a putative ligand for G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is recognized as a receptor for various polyunsaturated fatty acids and plays a critical role in mediating their anti-inflammatory and insulin-sensitizing effects. mdpi.comnih.gov The binding of fatty acids to GPR120 can initiate a signaling cascade involving the protein β-arrestin 2, which can lead to the inhibition of pro-inflammatory pathways such as the NF-κB pathway. mdpi.com Studies on the closely related docosahexaenoic acid (DHA) have demonstrated its ability to activate GPR120, leading to an increase in intracellular calcium and subsequent activation of the AMP-activated protein kinase (AMPK) pathway. nih.gov

Table 2: Potential Signaling Cascade Mediated by Docosatrienoic Acid via GPR120 Activation

| Step | Component | Action | Downstream Effect |

|---|---|---|---|

| 1 | Docosatrienoic Acid | Binds to and activates GPR120 | Receptor conformation change |

| 2 | GPR120 | Recruits β-arrestin 2 | Formation of GPR120/β-arrestin 2 complex |

| 3 | GPR120/β-arrestin 2 complex | Internalization into the cytoplasm | Interaction with other signaling molecules |

| 4 | Cytoplasmic complex | Sequesters TAK1-binding protein (TAB1) | Inhibition of TAK1 activation |

In addition to cell surface receptors, docosatrienoic acid may also exert its effects by interacting with nuclear receptors, specifically the peroxisome proliferator-activated receptors (PPARs). Polyunsaturated fatty acids are well-established endogenous ligands for PPARs, particularly PPARγ. researchgate.net Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding regulates the transcription of genes involved in lipid metabolism and inflammation. The activation of PPARγ by fatty acids is generally associated with anti-inflammatory effects.

While direct binding and activation studies of this compound on these receptors are yet to be extensively reported, the existing evidence for its free acid form provides a strong foundation for its likely mechanisms of action. Future preclinical studies are necessary to fully elucidate the specific binding affinities and signaling pathways directly mediated by the methyl ester.

Synthetic and Biotechnological Approaches for Docosatrienoic Acid Methyl Ester Production

Chemical Synthesis of Docosatrienoic Acid Methyl Ester and its Analogs

The chemical synthesis of this compound and its related compounds is a critical area of research, enabling access to pure standards for analytical purposes and facilitating the exploration of its biological activities. Methodologies encompass total synthesis, semi-synthetic routes from natural precursors, and various derivatization techniques.

Total Synthesis Strategies for Stereoselective this compound Production

While a complete, step-by-step total synthesis specifically targeting this compound is not extensively detailed in publicly available literature, the synthesis of structurally similar very-long-chain polyunsaturated fatty acids (VLCPUFAs) provides a roadmap for its potential stereoselective construction. These strategies often rely on the assembly of smaller, stereochemically defined building blocks.

Key reactions in the synthesis of polyunsaturated chains include the Wittig reaction and its variations, which are instrumental in forming carbon-carbon double bonds with control over the cis (Z) or trans (E) geometry. For a molecule like (13Z,16Z,19Z)-docosatrienoic acid methyl ester, a convergent synthesis approach would likely be employed. This would involve the preparation of two or more key fragments, which are then coupled together in the final stages. One fragment might contain the carboxylic acid methyl ester functionality and a portion of the aliphatic chain, while other fragments would introduce the polyunsaturated system.

The stereoselective introduction of the cis-double bonds is a significant challenge. The use of stabilized ylides in the Wittig reaction often favors the formation of (E)-alkenes, whereas non-stabilized ylides tend to yield (Z)-alkenes. Therefore, careful selection of reagents and reaction conditions is paramount. Another powerful technique is the use of acetylenic intermediates. Alkynes can be coupled and subsequently reduced to cis-alkenes using catalysts like Lindlar's catalyst, offering excellent stereocontrol.

For instance, a plausible retrosynthetic analysis might involve disconnecting the molecule at the double bonds, leading to smaller synthons that can be prepared from commercially available starting materials. The final steps would involve stereoselective olefination reactions to construct the triene system, followed by esterification to yield the methyl ester if the acid is synthesized first.

Semi-Synthetic Routes from Precursor Fatty Acids or Other Lipid Sources

A more common and economically viable approach to obtaining docosatrienoic acid and its methyl ester is through semi-synthesis, starting from more abundant precursor fatty acids. A significant breakthrough in this area has been the metabolic engineering of oilseed crops. Researchers have successfully engineered Brassica carinata to produce docosatrienoic acid (DTA) by introducing specific elongase and desaturase enzymes. nih.govnih.gov

The biosynthetic pathway in these engineered plants typically starts with endogenous linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3). nih.gov The introduction of an ELO-type elongase (EhELO1) facilitates the elongation of these C18 fatty acids to longer chains. nih.gov For instance, ALA is elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to DTA (22:3n-3). nih.govnih.gov By co-expressing a desaturase, such as CpDesX which converts LA to ALA, the flux towards the omega-3 pathway and subsequent DTA production can be enhanced. nih.gov

Once the docosatrienoic acid is produced in the plant oil, it can be extracted and then converted to its methyl ester through a straightforward esterification reaction. This process typically involves reacting the free fatty acid with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. nih.gov This semi-synthetic approach, leveraging the biosynthetic machinery of plants, offers a more sustainable and scalable route to docosatrienoic acid and its derivatives compared to total synthesis.

| Precursor Fatty Acid | Key Enzymatic Step | Organism/System | Resulting Product |

| α-Linolenic Acid (ALA) | Elongation by EhELO1 elongase | Engineered Brassica carinata | Docosatrienoic Acid (DTA) |

| Linoleic Acid (LA) | Desaturation by CpDesX desaturase followed by elongation | Engineered Brassica carinata | Docosatrienoic Acid (DTA) |

| Docosatrienoic Acid (DTA) | Acid-catalyzed esterification with methanol | Chemical reaction | This compound |

Derivatization and Modification of this compound for Research Purposes

For analytical and research applications, this compound is often the preferred form of the fatty acid. The esterification to the methyl ester increases the volatility of the compound, making it amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). aocs.org This derivatization is a routine procedure in lipid analysis and is crucial for determining the fatty acid profile of biological samples.

The most common method for preparing fatty acid methyl esters (FAMEs) is through acid-catalyzed transesterification of lipids or esterification of free fatty acids. Reagents such as methanolic hydrogen chloride or boron trifluoride in methanol are frequently used. aocs.org These reagents facilitate the conversion of the carboxylic acid group to a methyl ester, allowing for accurate quantification and identification.

Beyond simple methylation for analytical purposes, the double bonds within the this compound molecule offer sites for further chemical modification. These modifications can be used to create analogs for studying structure-activity relationships or to introduce labels for tracking the molecule in biological systems. For example, the double bonds can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation, leading to a variety of derivatives with potentially different biological properties. These derivatization and modification strategies are essential tools for researchers investigating the roles of docosatrienoic acid and its metabolites.

Enzymatic Synthesis and Biotransformation of this compound

Biocatalytic methods for the production of this compound are gaining traction as they offer milder reaction conditions, higher specificity, and a reduced environmental footprint compared to traditional chemical synthesis. These approaches primarily involve the use of lipases for esterification and the exploration of whole-cell microbial systems for biotransformation.

Lipase-Catalyzed Esterification for this compound Production

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the esterification of fatty acids with alcohols in non-aqueous or low-water environments. nih.govnih.gov This catalytic activity is widely exploited for the synthesis of various fatty acid esters, including those of polyunsaturated fatty acids. The use of lipases for the production of this compound from docosatrienoic acid and methanol is a highly promising approach.

A variety of microbial lipases, such as those from Candida antarctica, Rhizomucor miehei, and various Aspergillus and Rhizopus species, have been shown to be effective in esterifying long-chain polyunsaturated fatty acids. enzymedevelopment.com The choice of lipase (B570770) can influence the reaction rate and yield, and some lipases exhibit selectivity towards certain fatty acids. Immobilization of the lipase on a solid support is a common strategy to enhance its stability and allow for its reuse, thereby improving the cost-effectiveness of the process.

The reaction conditions for lipase-catalyzed esterification are critical and need to be optimized for each specific application. Key parameters include the choice of solvent (or solvent-free system), temperature, water activity, and the molar ratio of the substrates (docosatrienoic acid and methanol). While an excess of alcohol can shift the reaction equilibrium towards ester formation, high concentrations can also inactivate the enzyme. nih.gov Therefore, a stepwise addition of the alcohol is sometimes employed to maintain enzyme activity while driving the reaction to completion. nih.gov

| Lipase Source | Substrates | Key Advantage |

| Candida antarctica | Docosahexaenoic Acid (DHA) and Ethanol | High esterification rates for very-long-chain PUFAs |

| Rhizomucor miehei | Polyunsaturated Fatty Acids and Glycerol | Effective for esterification of various PUFAs |

| Aspergillus terreus | Stearic Acid and various alcohols | Demonstrates substrate specificity |

| Yarrowia lipolytica | Oleic Acid and Ethanol | Can be used as a whole-cell or extracted enzyme biocatalyst |

Microbial Biotransformation of Docosatrienoic Acid Precursors to this compound

The use of whole microbial cells as biocatalysts for the production of fatty acid methyl esters (FAMEs) is an area of active research, particularly in the context of biodiesel production. wikipedia.org While direct microbial conversion of docosatrienoic acid to its methyl ester has not been specifically reported, the existing knowledge on microbial fatty acid metabolism and ester synthesis provides a basis for its feasibility.

Some microorganisms, including certain bacteria, yeasts, and fungi, possess the enzymatic machinery to synthesize FAMEs. nih.govwikipedia.org For instance, some bacteria can produce FAMEs in situ through the action of fatty acid O-methyltransferases. wikipedia.org Fungi, particularly oleaginous species, are known to accumulate significant quantities of lipids, including polyunsaturated fatty acids. nih.govoup.com These lipids can then be extracted and transesterified to FAMEs.

A potential biotransformation route could involve providing docosatrienoic acid or its precursors to a microbial culture capable of performing esterification. The microorganism would take up the fatty acid and, through its endogenous enzymatic pathways, convert it to the methyl ester. This would require a microorganism that either naturally possesses or is genetically engineered to express the necessary ester-synthesizing enzymes. While this approach is still in its nascent stages for very-long-chain polyunsaturated fatty acids like docosatrienoic acid, it holds promise for developing sustainable and integrated production processes. Further research is needed to identify or engineer microbial strains with high specificity and efficiency for the esterification of docosatrienoic acid.

Biotechnological Production Platforms for this compound

The industrial-scale synthesis of this compound is increasingly turning towards biotechnological platforms as a sustainable and controllable alternative to traditional chemical synthesis. These platforms utilize the metabolic machinery of various microorganisms, which can be harnessed and optimized for the production of specific fatty acids. The primary strategies involve the metabolic engineering of well-characterized microorganisms and the cultivation of naturally producing species under conditions that enhance the yield of the desired compound.

Metabolic Engineering of Microorganisms (e.g., Yeast, Bacteria, Algae) for Enhanced this compound Biosynthesis

Metabolic engineering offers a powerful approach to developing microbial cell factories for the de novo synthesis of this compound. This involves the introduction of heterologous genes and the modification of native metabolic pathways to channel precursors towards the desired product. The biosynthesis of docosatrienoic acid (DTA) typically follows the elongation and desaturation pathways of omega-3 and omega-6 polyunsaturated fatty acids (PUFAs). nih.gov

A key strategy involves a stepwise engineering of the biosynthetic pathway. In the omega-3 pathway, α-linolenic acid (ALA, 18:3n-3) is first elongated to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to DTA (22:3n-3). nih.gov This second elongation step is a critical control point. A single ELO-type elongase, such as EhELO1 from Eranthis hyemalis, has been shown to effectively catalyze this conversion. nih.gov

In the omega-6 pathway, linoleic acid (LA, 18:2n-6) is elongated to eicosadienoic acid (EDA, 20:2n-6) and subsequently to docosadienoic acid (DDA, 22:2n-6) by the same elongase. nih.gov To enhance the flux towards DTA, additional enzymes can be introduced. For instance, an 18C-PUFA ω3 desaturase, such as CpDesX from the fungus Claviceps purpurea, can convert LA to ALA. nih.gov Furthermore, a VLCPUFA ω3 desaturase, like PiO3, can convert EDA to ETA. nih.gov Both of these desaturation products can then be elongated to DTA by an appropriate elongase. nih.gov

The oleaginous yeast Yarrowia lipolytica has emerged as a promising chassis for producing fatty acid-derived molecules due to its ability to accumulate high levels of lipids. nih.gov While much of the research on Y. lipolytica has focused on other PUFAs like eicosapentaenoic acid (EPA), the established genetic tools and metabolic understanding provide a strong foundation for engineering DTA production. nih.govmdpi.com Strategies would involve introducing the necessary elongase and desaturase genes, such as those described above, into a high-lipid-accumulating strain of Y. lipolytica.

Similarly, bacteria such as Escherichia coli can be engineered for heterologous production of PUFAs. researchgate.net While not a natural oil producer, its rapid growth and well-characterized genetics make it a viable platform for proof-of-concept studies and the production of fatty acids that can then be extracted and esterified.

Microalgae are also attractive candidates for metabolic engineering due to their inherent ability to produce a diverse range of fatty acids. researchgate.net Genetic modification of microalgae to express specific elongases and desaturases can redirect their fatty acid profile towards the accumulation of DTA.

A critical aspect of metabolic engineering is ensuring that the newly synthesized fatty acids are efficiently incorporated into triacylglycerols (TAGs), the primary storage form of lipids. This may require the co-expression of an endoplasmic lysophosphatidic acid acyltransferase (LPAAT) that can handle very-long-chain polyunsaturated fatty acids (VLCPUFAs), such as EhLPAAT2 from E. hyemalis. nih.gov

Table 1: Key Enzymes in the Engineered Biosynthesis of Docosatrienoic Acid

| Enzyme | Abbreviation | Source Organism | Function in DTA Biosynthesis |

| ELO-type elongase | EhELO1 | Eranthis hyemalis | Elongates eicosatrienoic acid (ETA) to docosatrienoic acid (DTA) and eicosadienoic acid (EDA) to docosadienoic acid (DDA). |

| 18C-PUFA ω3 desaturase | CpDesX | Claviceps purpurea | Converts linoleic acid (LA) to α-linolenic acid (ALA). |

| VLCPUFA ω3 desaturase | PiO3 | Phytophthora infestans | Converts eicosadienoic acid (EDA) to eicosatrienoic acid (ETA). |

| Lysophosphatidic acid acyltransferase | EhLPAAT2 | Eranthis hyemalis | Incorporates VLCPUFAs into the sn-2 position of triacylglycerols. |

Optimization of Algal and Fungal Cultivation for this compound Enrichment

Beyond metabolic engineering, the optimization of cultivation conditions for naturally producing microorganisms is a crucial strategy for enhancing the yield of docosatrienoic acid. Certain oleaginous yeasts, such as strains of Rhodotorula, have been found to naturally produce very-long-chain fatty acids, including docosadienoic and docosatrienoic acids. mdpi.comresearchgate.net Similarly, some fungi, like Mortierella alpina, are well-known producers of various PUFAs and can be manipulated through cultivation conditions to alter their fatty acid profiles. ijcmas.comresearchgate.net

Key parameters that can be optimized during fermentation include the carbon source, nitrogen source, temperature, pH, and aeration. For oleaginous yeasts and fungi, lipid accumulation is often triggered by nutrient limitation, typically nitrogen, in the presence of an excess carbon source.

Carbon Source: The choice and concentration of the carbon source significantly impact biomass and lipid production. While glucose is a common substrate, other sugars and even waste streams can be utilized to improve the economic feasibility of the process.

Nitrogen Source: The concentration and type of nitrogen source are critical for controlling the switch from cell growth to lipid accumulation. A high carbon-to-nitrogen (C/N) ratio is generally employed to induce lipogenesis.

Temperature: Temperature affects enzyme kinetics and membrane fluidity, which can influence the degree of fatty acid desaturation and elongation. For some microorganisms, lower cultivation temperatures can favor the production of more unsaturated fatty acids.

pH: Maintaining an optimal pH range is essential for microbial growth and enzyme function. The ideal pH will vary depending on the specific microorganism being cultivated.

Aeration: Oxygen supply is crucial for the growth of aerobic microorganisms and for the desaturase enzymes involved in PUFA biosynthesis, which require molecular oxygen.

Table 2: Cultivation Parameters for Optimization of PUFA Production in Oleaginous Microorganisms

| Parameter | Effect on Production | Typical Optimization Strategy |

| Carbon Source | Influences biomass and lipid yield. | Testing various sugars (e.g., glucose, fructose) and waste streams at different concentrations. |

| Nitrogen Source | Triggers the onset of lipid accumulation. | Optimizing the C/N ratio; testing different organic and inorganic nitrogen sources. |

| Temperature | Affects enzyme activity and fatty acid profile. | Screening a range of temperatures to find the optimum for both growth and DTA production. |

| pH | Impacts cell growth and metabolic activity. | Maintaining a stable pH within the optimal range for the specific microorganism. |

| Aeration | Essential for aerobic growth and desaturase activity. | Optimizing the dissolved oxygen concentration through controlled aeration and agitation. |

Downstream Processing and Purification Strategies for Biotechnologically Produced this compound

Following microbial fermentation, a series of downstream processing steps are required to recover and purify the this compound. The initial step involves harvesting the microbial biomass from the culture medium, typically through centrifugation or filtration. The subsequent steps focus on cell disruption, lipid extraction, transesterification, and purification of the target methyl ester.

Cell Disruption and Lipid Extraction: The microbial cell walls must be disrupted to release the intracellular lipids. This can be achieved through various mechanical (e.g., bead milling, high-pressure homogenization) or non-mechanical (e.g., enzymatic lysis, osmotic shock) methods. The lipids are then extracted from the disrupted biomass using organic solvents.

Transesterification: The extracted lipids, which are primarily in the form of triacylglycerols, are converted to fatty acid methyl esters (FAMEs) through transesterification. This reaction is typically carried out by reacting the oil with methanol in the presence of an acid or base catalyst.

Purification of this compound: The resulting FAME mixture contains a variety of saturated and unsaturated fatty acid methyl esters. Several techniques can be employed to purify the this compound from this mixture.

Urea Complexation: This technique separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids like docosatrienoic acid remain in the liquid phase. mdpi.comresearchgate.net The non-complexed fraction is thus enriched in the desired PUFA. The efficiency of this separation is dependent on factors such as the urea-to-FAME ratio, the solvent used (typically methanol or ethanol), and the crystallization temperature. mdpi.comresearchgate.net

Preparative High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating FAMEs based on their hydrophobicity, which is influenced by both chain length and the number of double bonds. nih.govnih.gov By using a suitable stationary phase (e.g., C18) and mobile phase gradient (e.g., acetonitrile (B52724)/water or methanol/water), it is possible to achieve high-purity fractions of this compound. nih.govnih.gov

Other Chromatographic Techniques: Other chromatographic methods, such as argentation chromatography, which separates FAMEs based on the interaction of their double bonds with silver ions, can also be employed for fine purification.

Table 3: Downstream Processing and Purification Techniques for this compound

| Step | Technique | Description |

| Biomass Harvesting | Centrifugation, Filtration | Separation of microbial cells from the culture medium. |

| Cell Disruption | Bead Milling, High-Pressure Homogenization | Breaking open the microbial cells to release intracellular lipids. |

| Lipid Extraction | Solvent Extraction | Using organic solvents to extract lipids from the biomass. |

| Esterification | Transesterification | Conversion of triacylglycerols to fatty acid methyl esters (FAMEs). |

| Purification | Urea Complexation | Separation of PUFAs from saturated and monounsaturated fatty acids. |

| Preparative HPLC | High-resolution separation of FAMEs based on hydrophobicity. |

Structure Activity Relationship Sar Studies of Docosatrienoic Acid Methyl Ester

Influence of Unsaturation Pattern and Double Bond Position on Docosatrienoic Acid Methyl Ester Bioactivity

The number and location of double bonds in the fatty acid chain are critical determinants of the bioactivity of this compound. These features define whether the molecule is classified as an omega-3 or omega-6 fatty acid, which in turn dictates its metabolic pathway and downstream effects.

The position of the first double bond from the methyl (omega) end of the fatty acid chain classifies docosatrienoic acid isomers into different families with distinct biological roles. Docosatrienoic acid (DTA) as an omega-3 (n-3) isomer (22:3n-3) generally exhibits anti-inflammatory properties, whereas omega-6 (n-6) isomers are precursors to pro-inflammatory eicosanoids. nih.govpsu.edu

A study comparing the omega-3 DTA (22:3n-3) with the omega-6 docosadienoic acid (DDA, 22:2n-6) found that DTA had significantly stronger antioxidant and pro-apoptotic effects against human breast cancer cells. nih.gov Both DTA and DDA demonstrated potent anti-inflammatory effects by reducing the expression of several pro-inflammatory cytokines in human macrophages, including IL-1β, IL-6, and TNF-α. nih.gov This suggests that while both omega-3 and omega-6 very-long-chain polyunsaturated fatty acids can have anti-inflammatory potential, the omega-3 isomer possesses superior antioxidant and anticancer activities.

The biosynthesis of these isomers is distinct. The omega-3 DTA is synthesized from the elongation of α-linolenic acid (ALA, 18:3n-3), while the omega-6 pathway typically elongates linoleic acid (LA, 18:2n-6). nih.gov This fundamental difference in precursors leads to metabolites with often opposing physiological effects. psu.edu

Table 1: Comparative Bioactivity of Omega-3 vs. Omega-6 Docosa-Acids This table summarizes findings from a study comparing the in vitro effects of an omega-3 docosatrienoic acid (DTA) and an omega-6 docosadienoic acid (DDA).

| Feature | Omega-3 (Docosatrienoic Acid - DTA) | Omega-6 (Docosadienoic Acid - DDA) | Reference |

| Antitumor Effect | Stronger pro-apoptotic effects compared to DHA | Comparable antitumor effects to DHA | nih.gov |

| Antioxidant Effect | Much stronger than DHA | Comparable antioxidant effects to DHA | nih.gov |

| Anti-inflammatory Effect | Strong (lowered IL-1β, IL-6, IFN-γ, MCP-1, TNF-α) | Strong (lowered IL-1β, IL-6, IFN-γ, MCP-1, TNF-α) | nih.gov |

The geometric configuration of the double bonds—either cis (hydrogens on the same side) or trans (hydrogens on opposite sides)—profoundly impacts the molecule's shape and function. Cis double bonds introduce a kink in the fatty acid chain, increasing membrane fluidity, while trans bonds result in a more linear, rigid structure.

In some biological systems, the trans configuration is associated with specific activities. For instance, the body fat of the amphibian Leptodactylus macrosternum was found to contain (8E, 11E, 14E)-docosatrienoic acid methyl ester (an all-trans isomer) as a principal constituent, and the oil exhibited antimicrobial properties. nih.gov